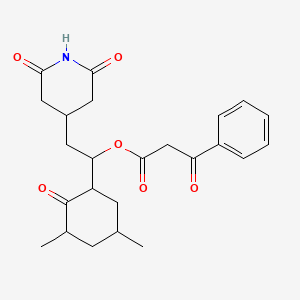
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a chemical compound that is commonly referred to as CPP. CPP is a synthetic compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Receptor Ligand Interactions
One area of research involves studying the interaction of similar compounds with specific receptors, such as the human dopamine D4 (hD4) receptor. Compounds with related structures have been systematically examined to explore their affinity and selectivity over other dopamine receptors. These studies help in understanding the structural-activity relationships and could lead to the development of new therapeutic agents for neurological disorders (Rowley et al., 1997).
Molecular Docking and Interaction Studies
Further research includes molecular docking and interaction studies of antagonists for specific receptors, like the CB1 cannabinoid receptor. Such studies utilize computational methods to analyze the conformational dynamics and binding interactions of compounds, contributing to the development of drugs with improved efficacy and selectivity (Shim et al., 2002).
Antimicrobial and Antifungal Activity
Compounds incorporating chlorophenyl groups have been evaluated for their antimicrobial and antifungal activities. Research in this area aims at developing new antimicrobial agents by synthesizing and testing derivatives for their effectiveness against various bacterial and fungal strains. This contributes to addressing the challenge of antibiotic resistance and finding new treatments for infectious diseases (Okasha et al., 2022).
Synthesis and Characterization
The synthesis and characterization of related compounds involve exploring new synthetic routes and methods to produce derivatives with potential biological activities. This research is foundational in medicinal chemistry, as it provides the necessary compounds for further biological evaluation and potential drug development (Yokota et al., 1999).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-19(2,26-16-5-3-14(20)4-6-16)18(24)23-11-7-15(8-12-23)25-17-13-21-9-10-22-17/h3-6,9-10,13,15H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSGTONEILRFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=NC=CN=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2676623.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)


![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)
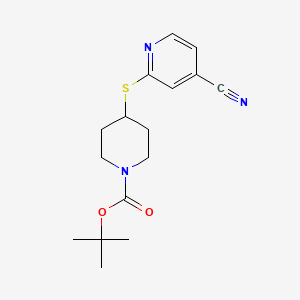
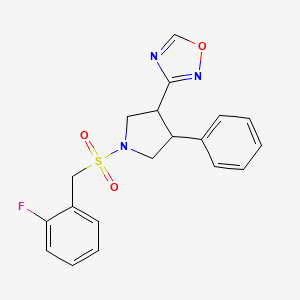
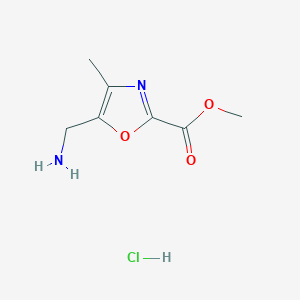
![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)
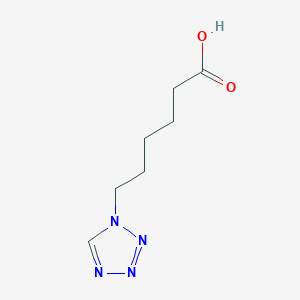

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)

